2,6-Diaminopurine hemisulfate salt
Overview
Description
Synthesis Analysis
The synthesis of 2,6-diaminopurine derivatives involves reacting the base compound with various reagents to form new derivatives with distinct properties. For example, 2,6-diaminopurine reacted with chloroacetaldehyde to form different derivatives, which were fully characterized by mass spectrometry (MS), complete nuclear magnetic resonance (NMR) assignments, fluorescence, and ultraviolet (UV) spectroscopy. The relative stability of different tautomers was also investigated through theoretical calculations, providing insights into the chemical behavior of these compounds (Virta et al., 2005).
Molecular Structure Analysis
The molecular structure of 2,6-diaminopurine derivatives is crucial for understanding their interactions with other molecules, especially nucleic acids. Studies on the structural properties of nucleic acids using 2,6-diaminopurine as an analogue of adenine have shown that its incorporation can significantly affect the stability and structure of the double helix, impacting molecular recognition processes (Bailly & Waring, 1998).
Chemical Reactions and Properties
The reactivity of 2,6-diaminopurine and its derivatives with other chemicals reveals its potential for creating complex molecules. The synthesis of energetic salts based on oxygen-containing cations and their characterization, including their thermal stability and sensitivity towards impact, friction, and electrostatics, exemplifies the diverse chemical reactions and properties of 2,6-diaminopurine-based compounds (Liu et al., 2014).
Physical Properties Analysis
The physical properties of 2,6-diaminopurine derivatives, such as melting points, solubility, and crystal structure, are essential for their practical application. For instance, the crystal structure of 2,6-diamino-9-(carboxymethyl)purine ethyl ester, a potential intermediate for the synthesis of peptidic nucleic acids, reveals the asymmetric unit containing two molecules and showcases the importance of structural analysis in understanding the physical properties of these compounds (Sood, Schwalbe, & Fraser, 1997).
Chemical Properties Analysis
The chemical properties of 2,6-diaminopurine derivatives, including their reactivity, stability, and interaction with other molecules, play a critical role in their potential applications. For example, the preparation of the 2'-deoxynucleosides of 2,6-diaminopurine through direct glycosylation and the properties of these nucleosides demonstrate the versatility of 2,6-diaminopurine in synthesizing biologically relevant molecules (Arico, Calhoun, & McLaughlin, 2010).
Scientific Research Applications
2,6-Diaminopurine forms hydrogen-bonded complexes with certain bases, useful in understanding Watson-Crick and Hoogsteen type base pairing in the solid state (Sakore et al., 1969).
It is a precursor in the synthesis of key nucleosides like 2'-deoxyisoguanosine, essential for adenosine and adenosine-diphosphate complexes (Arico et al., 2010).
It acts as a biocompatible inhibitor of copper corrosion in simulated body fluids, highlighting its potential in biological applications (Mihajlovic et al., 2019).
The crystal structure of its derivatives offers insights into peptidic nucleic acid synthesis (Sood et al., 1997).
2,6-Diaminopurine exhibits inhibitory effects on DNA transcription, suggesting roles in transcriptional regulation (Tan et al., 2022).
Its antiviral properties are evident in its inhibition of vaccinia virus multiplication (Thompson et al., 1950).
It influences root growth in plants, impacting both lateral and main axis meristems (Goldacre & Unt, 1957).
Biocatalysis research uses it for producing nucleosides, vital in prodrug development and antisense oligonucleotide synthesis (De Benedetti et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
7H-purine-2,6-diamine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H6N6.H2O4S/c2*6-3-2-4(9-1-8-2)11-5(7)10-3;1-5(2,3)4/h2*1H,(H5,6,7,8,9,10,11);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHVJLBUCSUIFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)N)N.C1=NC2=NC(=NC(=C2N1)N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40989143 | |
Record name | Sulfuric acid--2-imino-2,3-dihydro-1H-purin-6-amine (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40989143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diaminopurine hemisulfate salt | |
CAS RN |
69369-16-0 | |
Record name | 1H-Purine-2,6-diamine, sulfate (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069369160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid--2-imino-2,3-dihydro-1H-purin-6-amine (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40989143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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